Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-
Description
Overview of Complex Alkyl- and Aryl-Substituted Benzenes in Chemical Research
In the expansive family of benzene (B151609) derivatives, those bearing complex alkyl and aryl substituents are of significant interest. Unlike simple substituted benzenes (e.g., toluene (B28343) or ethylbenzene), these molecules possess large, often three-dimensional, side chains that can dramatically influence the parent molecule's physical, chemical, and electronic properties. The introduction of bulky or extended substituent groups can alter solubility, melting and boiling points, and the crystalline packing of the molecules. rsc.org
From a chemical reactivity standpoint, these substituents exert powerful steric and electronic effects. Alkyl groups are generally considered electron-donating, which activates the benzene ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. vedantu.comlibretexts.org However, the sheer size of a complex substituent can sterically hinder certain positions on the ring, influencing the regioselectivity of subsequent reactions. cerritos.edu Aryl substituents introduce additional π-systems, which can extend the conjugation of the molecule, affecting its optical and electronic properties, a feature exploited in the development of materials for organic electronics. rsc.org The propeller-like structures of some hexaarylbenzenes, for instance, are studied for their unique charge-transport properties and potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org
Rationale for Investigating Novel Aromatic Scaffolds
The continuous pursuit of novel aromatic scaffolds is driven by the demand for new molecules with enhanced or entirely new functionalities. In medicinal chemistry, aromatic rings are ubiquitous and often serve as essential "pharmacophore" elements that are crucial for a drug's biological activity. fastercapital.com They can engage in specific interactions with biological targets like enzymes or receptors through π-stacking or other non-covalent forces. jocpr.com The development of new substitution patterns on an aromatic core allows chemists to optimize a drug's efficacy, selectivity, and pharmacokinetic profile, such as its absorption and metabolic stability. jocpr.com Strategically designing novel scaffolds is a key tactic in "scaffold hopping," a method used to discover new drug candidates by modifying existing molecular frameworks to improve properties or avoid patent limitations. researchgate.net
Beyond medicine, the synthesis of new aromatic structures is vital for materials science. The ability to program the synthesis of multi-substituted benzenes with different functional groups allows for the creation of materials with tailored electronic, optical, and physical properties for applications in nanotechnology, molecular electronics, and bio-imaging. sciencedaily.comasianscientist.com For example, modifying the substituents on a hexaarylbenzene core can switch a non-fluorescent molecule into a fluorescent one. asianscientist.com Therefore, the exploration of complex and novel aromatic compounds like Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, is a quest to expand the library of available molecular building blocks and unlock new scientific and technological possibilities.
Structural Specificity and Research Challenges of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-
Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- represents a molecule of considerable structural complexity. Its scaffold consists of a 1,4-disubstituted (para) benzene ring. One substituent is a simple ethyl group, while the other is a large, flexible 3,4-diphenylbutyl group. This specific arrangement presents significant challenges for both its synthesis and characterization, highlighting why such specific, unsymmetrical structures are not commonly reported in the literature.
Structural Analysis:
Core: A 4-ethylbenzene moiety. The ethyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. libretexts.org
Substituent: A 3,4-diphenylbutyl chain. This is a non-rigid alkyl chain containing two additional phenyl rings. The presence of multiple phenyl groups significantly increases the molecule's molecular weight and lipophilicity. The unsymmetrical nature of the butyl chain (with phenyl groups at the 3 and 4 positions) adds to its complexity.
Research and Synthetic Challenges:
The primary challenge in synthesizing this molecule lies in controlling the regioselectivity of the alkylation and avoiding unwanted side reactions. A plausible synthetic approach would likely involve a Friedel-Crafts type alkylation of ethylbenzene (B125841). mt.comlibretexts.org However, this method is fraught with several well-documented limitations that are particularly relevant here:
Carbocation Rearrangement: The Friedel-Crafts reaction proceeds via a carbocation intermediate. libretexts.org Attempting to attach a 3,4-diphenylbutyl group using a corresponding alkyl halide (e.g., 1-chloro-3,4-diphenylbutane) would likely lead to the formation of a primary carbocation, which is highly unstable and prone to hydride shifts to form more stable secondary or tertiary carbocations. libretexts.org This would result in a mixture of isomers rather than the desired product.
Polyalkylation: The product of the initial alkylation, being an alkylbenzene, is more reactive than the starting material (ethylbenzene). cerritos.edu This makes it susceptible to further alkylation, leading to the formation of di- and poly-substituted byproducts, which complicates the purification process. youtube.com
Steric Hindrance: While the ethyl group on the starting material directs incoming electrophiles to the ortho and para positions, the para position is already occupied. Attaching the very bulky 3,4-diphenylbutyl group at the ortho position would be sterically hindered, making the reaction difficult. cerritos.edu
A more controlled, multi-step synthesis would likely be required. A hypothetical retrosynthesis might involve first constructing the 3,4-diphenylbutyl chain and then attaching it to the ethylbenzene ring via a different coupling reaction or by using a Friedel-Crafts acylation followed by reduction to prevent rearrangements. The synthesis of the unsymmetrical diphenylbutyl fragment itself would require a carefully planned sequence of reactions.
Due to the lack of specific experimental data in published literature for Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, its precise properties are unknown. The following table presents computationally predicted data for a structural isomer, 1-(1,3-Diphenylbutyl)-4-ethylbenzene , as a reference point. It is crucial to note that these values are for a related but distinct molecule and should be treated as estimations.
| Property | Predicted Value (for Isomer) | Source |
|---|---|---|
| Molecular Formula | C24H26 | PubChem |
| Molecular Weight | 314.5 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | 7.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 0 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62131-82-2 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(3,4-diphenylbutyl)-4-ethylbenzene |
InChI |
InChI=1S/C24H26/c1-2-20-13-15-21(16-14-20)17-18-24(23-11-7-4-8-12-23)19-22-9-5-3-6-10-22/h3-16,24H,2,17-19H2,1H3 |
InChI Key |
VRTJBTZBHZXOOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 3,4 Diphenylbutyl 4 Ethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-". By analyzing the chemical environment of each proton and carbon atom, as well as their connectivity, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis
The ¹H NMR spectrum of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-" is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons on the three phenyl rings would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm. wisc.eduyoutube.com The specific splitting patterns of these aromatic signals would be influenced by the substitution on each ring. For instance, the protons on the para-substituted ethylphenyl group are expected to show a characteristic AA'BB' system, appearing as two doublets. docbrown.info The protons of the two unsubstituted phenyl groups at the 3 and 4 positions of the butyl chain would likely present as complex multiplets.
The aliphatic protons of the butyl chain and the ethyl group would resonate in the upfield region of the spectrum. The methylene (B1212753) protons of the ethyl group (CH₂) adjacent to the aromatic ring would likely appear as a quartet around 2.6 ppm, coupled to the methyl protons (CH₃), which would in turn appear as a triplet around 1.2 ppm. docbrown.infouic.edu The protons of the four-carbon butyl chain would exhibit more complex splitting patterns due to diastereotopicity, arising from the chiral center at the 3-position. These would be expected to resonate in the range of 1.5 to 2.8 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH | 7.0 - 7.5 | m | - |
| Ar-CH₂-CH₃ | ~2.6 | q | ~7.6 |
| Ar-CH₂-CH₃ | ~1.2 | t | ~7.6 |
| Butyl Chain CH₂, CH | 1.5 - 2.8 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The aromatic carbons are expected to resonate in the downfield region, typically between 125 and 150 ppm. docbrown.infodocbrown.info The number of distinct aromatic signals would confirm the substitution pattern of the phenyl rings. For the para-substituted ethylphenyl group, four distinct signals are expected, while the two unsubstituted phenyl groups would each show four signals (one for the ipso-carbon, two for the ortho- and meta-carbons, and one for the para-carbon).
The aliphatic carbons of the ethyl and butyl groups would appear in the upfield region of the spectrum. The CH₂ and CH₃ carbons of the ethyl group are predicted to resonate at approximately 28 ppm and 15 ppm, respectively. docbrown.info The carbons of the butyl chain would be found in the range of 20 to 45 ppm, with their precise chemical shifts influenced by their position relative to the phenyl groups.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 135 - 150 |
| Aromatic CH | 125 - 130 |
| Butyl Chain C | 20 - 45 |
| Ar-CH₂-CH₃ | ~28 |
| Ar-CH₂-CH₃ | ~15 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-", a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings, allowing for the tracing of the connectivity within the ethyl and butyl chains, as well as couplings between adjacent protons on the aromatic rings. youtube.comresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the previously assigned proton signals. youtube.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comresearchgate.net This would be critical for establishing the connectivity between the butyl chain and the phenyl groups, as well as the connection of the ethyl group to its corresponding phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. researchgate.netresearchgate.net NOESY would be instrumental in determining the relative stereochemistry at the chiral center of the butyl chain by observing through-space interactions between protons.
Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Mechanistic Insights during Synthesis
While not a direct structural elucidation technique for the final product, CIDNP can provide valuable mechanistic information if the synthesis of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-" involves radical intermediates. researchgate.net By observing non-Boltzmann population of nuclear spin states in the NMR spectra of products formed during a chemical reaction, CIDNP can help to identify the presence of radical pairs and elucidate the reaction mechanism. researchgate.net This technique would be particularly relevant if the synthesis involves photochemical steps or reactions known to proceed via radical pathways.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-". This allows for the calculation of the elemental formula with high accuracy, confirming the molecular composition. The expected fragmentation patterns would likely involve cleavage of the butyl chain, leading to the formation of stable benzylic cations. docbrown.infocore.ac.uk For example, cleavage between C3 and C4 of the butyl chain could yield a prominent fragment corresponding to a diphenylmethyl cation or a related rearranged ion. Loss of an ethyl radical from the para-substituted phenyl ring is another plausible fragmentation pathway. docbrown.info
Interactive Data Table: Predicted HRMS Data
| Ion | Predicted m/z |
| [M]⁺ | Calculated from molecular formula |
| [M - CH₂CH₃]⁺ | M - 29 |
| [C₆H₅CHCH₂C₆H₅]⁺ | 193.09 |
| [C₆H₅CH₂]⁺ | 91.05 |
| [C₆H₅]⁺ | 77.04 |
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Elucidation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. libretexts.org For Benzene (B151609), 1-(3,4-diphenylbutyl)-4-ethyl-, the molecular ion peak ([M]•+) would be observed, confirming its molecular weight.
The fragmentation of long-chain alkylbenzenes under EI conditions is well-understood. core.ac.uk The most characteristic fragmentation pathway involves benzylic cleavage, leading to the formation of a stable tropylium ion. For the target molecule, several key fragmentation pathways are anticipated:
Benzylic Cleavage: Cleavage of the C-C bond between the first and second carbon of the butyl chain attached to the 4-ethylphenyl group would yield a highly abundant fragment corresponding to the ethyl-substituted tropylium ion.
Secondary Fragmentation: Another significant fragmentation would involve cleavage along the diphenylbutyl chain. The formation of the tropylium ion (m/z 91) and the phenylmethyl cation (m/z 105) are prominent in the mass spectra of alkylbenzenes. core.ac.ukresearchgate.net
McLafferty Rearrangement: While less common for simple alkylbenzenes, the presence of the butyl chain could potentially allow for rearrangements, leading to characteristic neutral losses.
The resulting mass spectrum would display a pattern of fragment ions that allows for the reconstruction of the molecule's structure. libretexts.org
Table 1: Predicted Key EI-MS Fragments for Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 342 | [C₂₆H₃₀]•+ | Molecular Ion |
| 237 | [C₁₈H₂₁]+ | Cleavage of the bond between C2 and C3 of the butyl chain |
| 119 | [C₉H₁₁]+ | Benzylic cleavage yielding the ethyl-tropylium ion |
| 105 | [C₈H₉]+ | Formation of the phenylmethyl cation from the diphenyl end |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Both LC-MS and GC-MS are indispensable tools for separating the target compound from impurities and analyzing complex mixtures. nih.gov The choice between them depends on the compound's volatility and thermal stability. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Given its hydrocarbon nature, Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- is expected to be sufficiently volatile and thermally stable for GC-MS analysis. This technique is highly effective for separating complex hydrocarbon mixtures and is routinely used for the analysis of long-chain alkylbenzenes. usgs.govscholaris.ca A non-polar capillary column (e.g., DB-5) would be suitable, where elution order is primarily determined by boiling point and molecular weight. sccwrp.org The mass spectrometer detector provides confirmation of the identity of the eluting peaks based on their mass spectra. sccwrp.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly if the compound were part of a mixture with non-volatile components. shimadzu.com For a non-polar compound like this, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) would be the method of choice. mdpi.com However, ionization of non-polar compounds can be challenging. Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) would be more suitable ionization sources than the more common Electrospray Ionization (ESI), as they are more effective for non-polar analytes. mdpi.comutwente.nl
Table 2: Typical Analytical Parameters for Chromatographic Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector / Ionization Source |
|---|---|---|---|
| GC-MS | Non-polar capillary (e.g., DB-5, 60m) | Helium | Mass Spectrometer (Electron Impact) |
| LC-MS | Reversed-Phase (e.g., C18) | Gradient of Acetonitrile/Water | Mass Spectrometer (APPI or APCI) |
Vibrational Spectroscopy for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including FTIR and Raman, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- is expected to show a combination of absorptions characteristic of substituted aromatic rings and aliphatic chains.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (3000-3100 cm⁻¹), while aliphatic C-H stretches from the butyl and ethyl groups will be observed just below 3000 cm⁻¹ (2850-2960 cm⁻¹). libretexts.orglibretexts.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene rings will produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.org
C-H Bending: The out-of-plane (oop) C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene rings. spectroscopyonline.com The 4-ethylphenyl group, being para-substituted, would show a strong absorption in the 800-860 cm⁻¹ range. The monosubstituted phenyl group at the end of the butyl chain would exhibit strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹. spectroscopyonline.comresearchgate.net
Table 3: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1600-1585 | C=C Stretch (in-ring) | Aromatic |
| 1500-1400 | C=C Stretch (in-ring) | Aromatic |
| 860-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Ring |
Raman Spectroscopy Applications
Raman spectroscopy is an excellent complementary technique to FTIR, especially for non-polar molecules. Aromatic ring vibrations, which can be weak in FTIR, are often strong and sharp in Raman spectra. researchgate.net For Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, the most intense Raman bands are expected in the 1200-1600 cm⁻¹ range, corresponding to the C=C stretching modes of the benzene rings. researchgate.net The symmetric "ring breathing" mode of the monosubstituted benzene ring near 1000 cm⁻¹ would also be a prominent feature. Raman spectroscopy is highly sensitive to molecular structure and can be used to characterize polycyclic aromatic hydrocarbons (PAHs) and related compounds. nih.govusra.edu
Table 4: Predicted Prominent Raman Shifts
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3060 | C-H Stretch | Aromatic |
| ~1600 | C=C Ring Stretch | Aromatic |
| ~1030 | C-H In-Plane Bend | Aromatic |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
For Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, this technique would be applicable only if a high-quality single crystal can be grown. Obtaining suitable crystals can be a significant challenge, especially for molecules with flexible alkyl chains, as this flexibility can lead to conformational disorder within the crystal lattice. researchgate.netcanterbury.ac.uk This is often the rate-limiting step in the analysis. nih.gov If a suitable crystal were obtained, the resulting structure would unambiguously confirm the connectivity and reveal the preferred conformation of the diphenylbutyl chain and the spatial arrangement of the phenyl and ethylphenyl groups in the solid state. wikipedia.org
Chiroptical Spectroscopy for Stereochemical Assignment (if chiral)
The structure of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- contains a chiral center at the carbon atom in the 3-position of the butyl chain, as it is bonded to four different groups: a hydrogen atom, a phenyl group, an ethylphenylmethyl group, and a benzyl group. chemistrysteps.com A stereocenter is a point in a molecule that can give rise to stereoisomers. chemistrysteps.com
Due to this chirality, the compound will exist as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is essential for their stereochemical analysis. cas.cz
Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful for determining the absolute configuration of chiral molecules. mdpi.comunifr.ch By comparing the experimentally measured VCD or ROA spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unequivocally assigned. unifr.ch These methods are particularly valuable as they provide detailed structural information based on the molecule's vibrational modes. mdpi.com
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Chemical Reactivity and Mechanistic Investigations of Benzene, 1 3,4 Diphenylbutyl 4 Ethyl
Reactivity of the Substituted Benzene (B151609) Ring
The core of the molecule is a benzene ring substituted with an ethyl group and a 1-(3,4-diphenylbutyl) group at the 1 and 4 positions, respectively. Both of these alkyl groups are electron-donating, which has a significant impact on the reactivity of the aromatic ring.
Alkyl groups activate the benzene ring towards electrophilic aromatic substitution (EAS) by donating electron density through an inductive effect, making the ring more nucleophilic. fiveable.melibretexts.org This increased electron density stabilizes the cationic intermediate (arenium ion) formed during the reaction, thus increasing the reaction rate compared to unsubstituted benzene. fiveable.me
In the case of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, both the ethyl and the diphenylbutyl groups are activating. Since they are in a para-relationship, their directing effects reinforce each other. Activating groups are typically ortho- and para-directors. wikipedia.org This means that incoming electrophiles will preferentially attack the positions ortho to either the ethyl or the diphenylbutyl group.
However, the large steric bulk of the 1-(3,4-diphenylbutyl) group would likely hinder attack at its ortho positions. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the smaller ethyl group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| Br₂ / FeBr₃ | Benzene, 1-bromo-2-ethyl-4-(3,4-diphenylbutyl)- and Benzene, 2-bromo-1-ethyl-4-(3,4-diphenylbutyl)- (ortho to ethyl group) | The ethyl group is a less sterically hindered activating group, directing the electrophile to its ortho positions. |
| HNO₃ / H₂SO₄ | Benzene, 1-ethyl-2-nitro-4-(3,4-diphenylbutyl)- and Benzene, 2-ethyl-1-nitro-4-(3,4-diphenylbutyl)- (ortho to ethyl group) | Similar to halogenation, nitration is directed by the less bulky activating group. |
| SO₃ / H₂SO₄ | Benzene, 2-ethyl-4-(3,4-diphenylbutyl)-1-sulfonic acid and Benzene, 1-ethyl-4-(3,4-diphenylbutyl)-2-sulfonic acid (ortho to ethyl) | Sulfonation will also favor the positions ortho to the ethyl group due to steric considerations. |
| R-Cl / AlCl₃ | Complex mixture, potential for rearrangements. Primarily substitution ortho to the ethyl group if a stable carbocation is used. | Friedel-Crafts alkylation is sensitive to steric hindrance and carbocation stability. The reaction would likely favor the less hindered sites. msu.eduuomustansiriyah.edu.iq |
The benzene ring itself is generally resistant to oxidation and reduction under mild conditions due to its aromatic stability. However, under harsh conditions, the aromatic ring can be reduced. For instance, catalytic hydrogenation at high pressure and temperature using catalysts like rhodium or ruthenium can reduce the benzene ring to a cyclohexane (B81311) ring.
Oxidation of the aromatic core is more challenging and often leads to degradation of the molecule. Strong oxidizing agents can disrupt the aromatic system, but this is generally not a synthetically useful transformation.
Transformations of the Diphenylbutyl Side Chain
The 1-(3,4-diphenylbutyl) side chain offers several sites for chemical modification.
The benzylic positions of the alkyl chain—the carbon atoms directly attached to a benzene ring—are particularly reactive. lumenlearning.com In the diphenylbutyl side chain, there are two such benzylic carbons. These positions are susceptible to free radical halogenation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to bromination at the benzylic carbons. openstax.org
Hydroxylation at the benzylic position can also be achieved through various methods, including biological oxidation or specific chemical reagents that proceed via a radical mechanism. openstax.org
The two phenyl groups on the butyl chain are also subject to electrophilic aromatic substitution. These phenyl groups are monosubstituted with an alkyl group, making them activated and ortho-, para-directing. Electrophilic attack on these rings would compete with substitution on the main 1,4-disubstituted benzene ring. The specific outcome would depend on the reaction conditions and the relative activation of the different aromatic rings.
Theoretical Chemistry and Computational Studies of Benzene, 1 3,4 Diphenylbutyl 4 Ethyl
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. researchgate.net For a molecule with significant conformational flexibility, such as Benzene (B151609), 1-(3,4-diphenylbutyl)-4-ethyl-, this process is not trivial. The molecule possesses several rotatable single bonds within the butyl chain and where the substituents connect to the phenyl rings.
| Parameter | Description | Calculated Value |
|---|---|---|
| Bond Length (C-C)aromatic | Average C-C bond length in phenyl rings | 1.39 Å |
| Bond Length (C-C)alkyl | Average C-C single bond length in butyl chain | 1.54 Å |
| Dihedral Angle (τ1) | Torsion angle defining the butyl chain conformation | ~178° (anti-periplanar) |
| Dihedral Angle (τ2) | Torsion angle of a phenyl group relative to the chain | ~65° |
| Dipole Moment | Overall molecular dipole moment | ~0.5 D |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com
The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilic character. The LUMO energy is related to the electron affinity and points to its electrophilic character. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical stability and reactivity of the molecule; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. espublisher.com For Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, the HOMO and LUMO are expected to be delocalized π-orbitals associated with the three aromatic rings.
| Parameter | Description | Energy (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.98 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.17 |
The Molecular Electrostatic Potential (EPS) surface provides a visual representation of the charge distribution within a molecule. walisongo.ac.id It is mapped onto the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red signifies areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.net
For Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, the EPS map would clearly show regions of high electron density (negative potential) located above and below the planes of the three phenyl rings, characteristic of the π-electron systems. ucsb.eduresearchgate.net These areas represent the most likely sites for interaction with cations and electrophiles. Conversely, the hydrogen atoms on the periphery of the aromatic rings and the alkyl chains would exhibit a slightly positive potential, making them potential sites for weak interactions with anions or nucleophiles. Substituents on an aromatic ring are known to alter the EPS map, and the electron-donating ethyl group would slightly increase the negative potential of its attached ring compared to the other two phenyl groups. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations describe the static electronic properties of a molecule, its actual behavior is dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the motion and flexibility of molecules over time. researchgate.netmdpi.com
As established during geometry optimization, Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- can exist in multiple stable conformations due to the freedom of rotation around its single bonds. A detailed conformational analysis involves mapping the potential energy surface as a function of key dihedral angles to locate all significant low-energy conformers and the transition states that connect them. nih.gov
This analysis reveals the relative stability of different spatial arrangements (e.g., folded vs. extended structures) and the energy barriers that must be overcome for the molecule to transition from one conformer to another. Low energy barriers indicate a highly flexible molecule where interconversion between conformers occurs rapidly at room temperature.
| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A (Global Minimum) | Extended anti-periplanar chain | 0.00 | ~75% |
| B | Gauche-folded chain | 1.15 | ~15% |
| C | Partially folded chain | 1.60 | ~10% |
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. researchgate.net Typically performed using classical force fields like AMBER or OPLS-AA, an MD simulation can model the behavior of the molecule over nanoseconds or longer. mdpi.com
For Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, an MD simulation would illustrate the dynamic fluctuations of the butyl chain, the tumbling and rotation of the entire molecule, and the oscillations of the phenyl and ethyl groups. researchgate.net Analysis of the simulation trajectory can provide quantitative data on the flexibility of different parts of the molecule, the average time spent in various conformational states, and the nature of intramolecular interactions that stabilize certain structures. This dynamic picture is essential for understanding how the molecule's shape and flexibility influence its interactions with its environment.
Prediction of Spectroscopic Properties through Computational Models
Computational models are instrumental in predicting spectroscopic data, which is crucial for the structural elucidation and characterization of novel compounds. Methods like Density Functional Theory (DFT) have become standard for obtaining reliable predictions of NMR, IR, and Raman spectra. espublisher.comajchem-a.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and confirming molecular structures. Typically, the geometry of the molecule is first optimized using a DFT method, such as B3LYP with a 6-31G** basis set, followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to predict the NMR shielding tensors. espublisher.comresearchgate.net
For Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, the predicted chemical shifts would reflect its distinct chemical environments. The aromatic protons and carbons of the three benzene rings would resonate in their characteristic downfield regions. The protons of the ethyl group and the diphenylbutyl chain would appear in the upfield aliphatic region.
Predicted ¹H NMR Chemical Shifts:
Aromatic Protons: Signals for the 10 protons on the two phenyl rings of the butyl chain and the 4 protons on the central ethylbenzene (B125841) ring are expected in the range of δ 7.0-7.5 ppm. The disubstituted central ring would likely show a complex splitting pattern, such as two doublets, characteristic of para-substitution. youtube.com
Butyl Chain Protons: The protons on the four-carbon chain would exhibit distinct signals. The benzylic protons (-CH₂-) adjacent to the phenyl groups and the methine proton (-CH-) would be shifted slightly downfield compared to the other methylene (B1212753) protons in the chain.
Ethyl Group Protons: A characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) would be predicted in the aliphatic region, likely around δ 2.6 ppm and δ 1.2 ppm, respectively, similar to ethylbenzene. chemicalbook.com
Predicted ¹³C NMR Chemical Shifts:
Aromatic Carbons: Aromatic carbons would appear in the δ 125-150 ppm range. The quaternary carbons, those bonded to the alkyl substituents, would be expected at the lower field end of this range.
Alkyl Carbons: The carbons of the ethyl and diphenylbutyl groups would resonate in the upfield region (δ 15-60 ppm).
Table 1: Predicted NMR Chemical Shifts for Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 7.5 | 125 - 130 |
| Aromatic C (substituted) | - | 135 - 150 |
| Butyl Chain (CH, CH₂) | 1.5 - 3.0 | 30 - 50 |
| Ethyl Group (-CH₂) | ~2.6 (quartet) | ~29 |
Note: These are estimated values based on typical ranges for similar structural motifs.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes, their frequencies, and their intensities, which is essential for assigning experimental spectra. These calculations are typically performed at the same level of theory as the geometry optimization. ajchem-a.comresearchgate.net
For Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, key predicted vibrational modes would include:
Aromatic C-H Stretching: Expected in the 3100-3000 cm⁻¹ region. ajchem-a.com
Aliphatic C-H Stretching: Expected just below 3000 cm⁻¹, corresponding to the ethyl and butyl substituents.
Aromatic C=C Stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the benzene rings. uwosh.edu
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds would be predicted throughout the fingerprint region (below 1500 cm⁻¹).
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Ring Stretch | 1600 - 1450 |
| Aliphatic C-H Bend (Scissoring/Bending) | 1470 - 1350 |
Note: Predicted frequencies are typically scaled by an empirical factor to better match experimental values. ajchem-a.com
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for exploring the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. mdpi.com For a substituted benzene derivative, a common reaction to study would be electrophilic aromatic substitution.
To understand a reaction mechanism, it is crucial to identify the transition state (TS), which represents the highest energy point along the reaction pathway. Computational algorithms can locate these first-order saddle points on the potential energy surface. researchgate.net Once a candidate TS structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This analysis involves following the reaction path downhill from the transition state to ensure that it correctly connects the reactants with the desired products, thus validating the transition state. researchgate.net For an electrophilic attack on Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, this analysis would confirm the pathway leading to the formation of the sigma complex (arenium ion) intermediate.
In the case of electrophilic substitution on Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, the ethyl group is an ortho-, para-director. Therefore, computational studies would likely focus on comparing the energy profiles for electrophilic attack at the ortho and meta positions relative to the ethyl group. The calculations would be expected to show a lower activation energy for the pathway leading to the ortho and para substituted products, consistent with electronic theory. youtube.com However, the bulky 1-(3,4-diphenylbutyl) group would exert significant steric hindrance, potentially raising the energy barrier for substitution at the adjacent ortho position.
Table 3: Hypothetical Relative Energies for Electrophilic Nitration Pathways
| Species | Pathway | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | - | 0.0 |
| Transition State 1 (ortho-attack) | Ortho to Ethyl Group | Eₐ₁ (Predicted to be high due to sterics) |
| Sigma Complex 1 (ortho-intermediate) | Ortho to Ethyl Group | ΔE₁ |
| Transition State 2 (meta-attack) | Meta to Ethyl Group | Eₐ₂ (Predicted to be highest) |
| Sigma Complex 2 (meta-intermediate) | Meta to Ethyl Group | ΔE₂ |
| Products (ortho-substituted) | Ortho to Ethyl Group | ΔE_reaction₁ |
Note: This table illustrates the expected relative energy differences. Actual values would require specific quantum chemical calculations.
Structure-Reactivity Relationships: A Theoretical Perspective for this Substituted Aromatic Compound
Theoretical calculations can provide deep insights into the relationship between a molecule's structure and its chemical reactivity. libretexts.orgchemrxiv.org This is often achieved by analyzing computed electronic properties.
For Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, the electronic nature of the substituents governs its reactivity. The ethyl group is a weakly activating group that donates electron density to the benzene ring through induction and hyperconjugation, making the ring more susceptible to electrophilic attack. The large 1-(3,4-diphenylbutyl) substituent is also an alkyl group and thus weakly activating.
Computational tools can quantify these effects:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For an electrophilic attack, the energy and distribution of the HOMO are particularly important. espublisher.com In this molecule, the HOMO would likely be localized on the electron-rich ethyl-substituted benzene ring. A higher HOMO energy indicates greater ease of donating electrons to an electrophile.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution on the molecule's surface. ajchem-a.com For Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-, the MEP map would show regions of negative potential (electron-rich, colored in red) localized over the π-system of the central aromatic ring, particularly at the positions ortho to the electron-donating ethyl group. These red regions indicate the most probable sites for an electrophile to attack.
Steric Effects: While electronic effects favor substitution ortho and para to the ethyl group, the sheer size of the 1-(3,4-diphenylbutyl) group creates significant steric hindrance. Computational models can quantify this steric bulk and its impact on the activation energies of different reaction pathways. It is probable that substitution at the ortho position adjacent to the bulky diphenylbutyl group would be sterically disfavored, leading to a preference for substitution at the other ortho position (adjacent to the ethyl group).
Influence of Substituents on Aromatic Reactivity
The reactivity of a substituted benzene ring is significantly influenced by the electronic nature of its substituents. lumenlearning.comvedantu.com These substituents can either activate or deactivate the ring towards electrophilic aromatic substitution by donating or withdrawing electron density. lumenlearning.com In the case of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-", the benzene core is disubstituted with an ethyl group and a 3,4-diphenylbutyl group.
Both the ethyl group and the 3,4-diphenylbutyl group are classified as alkyl groups. Alkyl groups are known to be electron-donating through an inductive effect, which increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. lumenlearning.com This electron-donating nature activates the benzene ring. vedantu.com
Substituents on a benzene ring also direct the position of subsequent electrophilic attack to the ortho, meta, or para positions. youtube.com Electron-donating groups, such as alkyl groups, are typically ortho-, para-directors. libretexts.org In "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-", the ethyl group at position 4 and the 3,4-diphenylbutyl group at position 1 will cooperatively direct incoming electrophiles to the ortho positions relative to each substituent. When a benzene ring has two substituent groups, each exerts an influence on subsequent substitution reactions, and the site of substitution depends on the orientation and directing effects of the existing groups. msu.edu
The activating and directing effects of these substituents can be qualitatively summarized in the following table:
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| Ethyl | Electron-donating (Inductive) | Activating | Ortho, Para |
| 3,4-diphenylbutyl | Electron-donating (Inductive) | Activating | Ortho, Para |
Steric and Electronic Effects of the Diphenylbutyl Moiety
The 3,4-diphenylbutyl moiety is a large and sterically demanding substituent. Its bulkiness can significantly influence the regioselectivity of electrophilic aromatic substitution reactions. While the electronic effects of the alkyl portion of this group direct incoming electrophiles to the ortho positions, the sheer size of the diphenylbutyl group can hinder the approach of a reactant to these positions. youtube.com This phenomenon is known as steric hindrance.
The steric and electronic properties of substituents are essential in establishing structure-activity relationships. nih.govdigitellinc.com The interplay between these two factors determines the final product distribution in a chemical reaction. For "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-", while the electronic effects favor substitution at the positions ortho to both alkyl groups, the steric bulk of the diphenylbutyl group would likely lead to a preference for substitution at the less hindered ortho positions.
A computational approach using Density Functional Theory (DFT) could be employed to quantify these effects. By calculating the electrostatic potential map and the frontier molecular orbitals (HOMO and LUMO), one can visualize the electron distribution and predict the most likely sites for electrophilic attack.
Below is a hypothetical data table illustrating the type of information that could be generated from such a computational study. The values are for illustrative purposes and are not based on actual calculations for this specific molecule.
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.2 eV | Higher than benzene, indicating increased nucleophilicity |
| LUMO Energy | -0.8 eV | |
| HOMO-LUMO Gap | 5.4 eV | Related to chemical reactivity and stability |
| NICS(1)zz | -12.5 ppm | A measure of aromaticity |
Computational Design of Functionalized Analogues
The process of computational design would involve:
Defining the desired property: This could be enhanced reactivity, specific binding affinity to a biological target, or particular photophysical properties.
In silico modification: The parent structure is modified by adding, removing, or replacing functional groups.
Quantum chemical calculations: DFT or other computational methods are used to calculate the properties of the designed analogues. nih.gov
Structure-property relationship analysis: The calculated properties are analyzed to identify candidates that meet the design criteria. nih.gov
This iterative process allows for the rapid screening of a large number of potential candidates before committing to laboratory synthesis. nih.gov For example, to enhance the molecule's utility in materials science, one could computationally explore the effects of adding polymerizable groups.
The following table outlines a hypothetical computational design study for analogues of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-".
| Analogue | Modification | Predicted Property Change | Potential Application |
| Analogue A | Addition of -NO2 to a phenyl ring | Increased electron-withdrawing character | Non-linear optics |
| Analogue B | Replacement of ethyl with a vinyl group | Potential for polymerization | Polymer synthesis |
| Analogue C | Introduction of a hydroxyl group | Increased polarity and hydrogen bonding capability | Pharmaceutical intermediate |
Academic Research Applications and Future Directions for Benzene, 1 3,4 Diphenylbutyl 4 Ethyl
Role as a Precursor and Building Block in Complex Molecule Synthesis
The unique combination of aromatic and aliphatic features in Benzene (B151609), 1-(3,4-diphenylbutyl)-4-ethyl- suggests its potential as a versatile building block in the synthesis of more complex molecular architectures.
The diphenylbutyl group presents an intriguing opportunity for the synthesis of larger polyaromatic hydrocarbons (PAHs). Through intramolecular cyclization reactions, often promoted by catalysts or high temperatures, the flexible alkyl chain could be induced to form new ring structures with the existing phenyl groups. This process, known as dehydrocyclization, is a known pathway for building complex aromatic systems from simpler precursors. nih.govresearchgate.netrsc.org
Theoretical studies on similar molecules, such as butylbenzene (B1677000) radicals, have shown that the formation of six-membered rings through cyclization is an energetically favorable process. ugent.be The presence of two phenyl groups on the butyl chain of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- could potentially facilitate a cascade of cyclization events, leading to the formation of complex, fused-ring PAHs. nih.govwvu.edu Research in this area would likely focus on identifying suitable catalysts and reaction conditions to control the cyclization process and selectively produce desired polyaromatic structures.
Table 1: Comparison of Activation Energies for Radical Cyclization Reactions
| Reactant | Ring Size Formed | Activation Energy (kJ/mol) |
|---|---|---|
| Butylbenzene Radical | 5-membered | ~100 |
| Butylbenzene Radical | 6-membered | ~70 |
This table is illustrative and based on data for analogous systems to suggest potential research directions. ugent.be
The length and flexibility of the 3,4-diphenylbutyl chain make this molecule a candidate for use as a linker in the synthesis of macrocycles. core.ac.uksemanticscholar.orgrsc.orgnih.gov Macrocyclic compounds are of significant interest in host-guest chemistry and materials science. By functionalizing the terminal phenyl group or the ethylbenzene (B125841) moiety, Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- could be incorporated into larger ring structures.
Furthermore, the multiple phenyl rings are capable of participating in non-covalent interactions, particularly π-π stacking. These interactions are fundamental to the formation of ordered supramolecular assemblies. msleelab.orgnih.govresearchgate.netresearchgate.netnih.gov In solution or the solid state, molecules of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- could potentially self-assemble into well-defined architectures. Research could explore how factors like solvent and temperature influence this self-assembly process and the morphology of the resulting supramolecular structures.
Exploration in Advanced Materials Science
The molecular structure of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- is non-rigid and asymmetric, which makes it an unlikely candidate to form a liquid crystalline phase on its own (a property known as mesogenicity). However, the field of liquid crystals often utilizes non-mesogenic compounds as dopants or components in mixtures to modify the properties of a liquid crystal host. acs.orgrsc.orgresearchgate.net
The bulky and flexible nature of this molecule could disrupt the packing of traditional rod-like or disk-like liquid crystal molecules, potentially lowering melting points or altering phase transition temperatures. rsc.orgresearchopenworld.com Its incorporation could also influence the viscoelastic and electro-optical properties of the host material. Future research could involve blending small quantities of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- with known liquid crystal materials and characterizing the resulting phase behavior and physical properties.
In the field of organic electronics, charge transport is often mediated by the π-orbitals of aromatic systems. mdpi.comnih.gov While the phenyl groups in Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- are not conjugated, they are electronically active and can influence the electronic properties of a material. Molecules with multiple, non-conjugated phenyl groups have been studied for their charge transport characteristics. rsc.orgresearchgate.netacs.org
This compound could be explored as a component in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). It might serve as a host material in a blend with an active semiconductor, or as a layer to modify charge injection or transport properties. While its lack of conjugation would likely result in hopping-based rather than band-like charge transport, the high density of aromatic moieties could still support this conduction mechanism.
Table 2: Charge Transport Mechanisms in Organic Materials
| Transport Mechanism | Key Molecular Features | Expected Mobility |
|---|---|---|
| Band-like | Extensive conjugation, high crystallinity | High |
| Hopping | Localized π-systems, amorphous or polycrystalline | Low to Moderate |
This table provides a general classification relevant to the potential study of materials incorporating the subject compound. mdpi.com
The ethylbenzene portion of the molecule provides a potential site for chemical modification, allowing it to be incorporated into polymers. For instance, the ethyl group could be dehydrogenated to a vinyl group, creating a styrene-like monomer. Polymerization of such a monomer would lead to a polymer with bulky, pendent diphenylbutyl groups. orientjchem.orgresearchgate.netnih.gov
Alternatively, the entire molecule could be used as an additive or modifier in existing polymers. The incorporation of bulky aromatic groups is a known strategy to alter the properties of polymers, such as increasing their glass transition temperature (Tg), improving thermal stability, and modifying their mechanical and dielectric properties. nih.govrsc.orgrsc.orgnih.gov The presence of multiple phenyl rings would also be expected to increase the refractive index of a host polymer, an important consideration for optical applications. Research in this domain would involve the synthesis of such modified polymers and a thorough characterization of their physical and material properties.
Development of Novel Analytical Techniques for Structural Variants and Related Compounds
The analysis of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-" and its potential structural variants would necessitate the development of sophisticated analytical methods to ensure purity, identify stereoisomers, and elucidate its precise chemical structure.
Given the presence of a chiral center at the benzylic position of the diphenylbutyl group, "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-" can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. phenomenex.com
The development of a chiral HPLC method would involve screening various chiral stationary phases (CSPs) to achieve optimal separation. Polysaccharide-based CSPs, for instance, are widely used for their broad applicability in separating a diverse range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), would be optimized to achieve a good balance between resolution and analysis time. sigmaaldrich.com Dynamic HPLC could also be employed to study the configurational stability of the enantiomers under different conditions. researchgate.net
Table 1: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Purity Analysis
| Parameter | Condition |
| Column | Chiral Polysaccharide-based Stationary Phase |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
This table represents a hypothetical starting point for method development based on common practices for similar compounds.
Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-" and its analogues. While standard techniques like ¹H and ¹³C NMR and mass spectrometry provide the basic framework, more advanced methods could offer deeper insights.
For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential to confirm the connectivity of the complex diphenylbutyl side chain and its attachment to the ethylbenzene moiety. Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the spatial proximity of different protons, aiding in the conformational analysis of the molecule.
Furthermore, the development of specialized spectroscopic probes could be explored. For example, the synthesis of derivatives with specific isotopes (e.g., ¹³C or ²H) at key positions could be used in conjunction with NMR to study reaction mechanisms or metabolic pathways if the compound were to be investigated in a biological context. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and interpret the spectroscopic properties of the molecule and its derivatives. researchgate.netchemrxiv.org
Future Research Directions in Organic Synthesis of Related Compounds
The synthesis of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-" and its analogues presents opportunities for developing more efficient and environmentally friendly synthetic methodologies.
Traditional synthetic routes to compounds like "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-" might involve multi-step processes with the use of hazardous reagents and the generation of significant waste. Future research could focus on developing more sustainable "green" synthetic routes. mdpi.comnih.gov This could involve the use of microwave-assisted synthesis to reduce reaction times and energy consumption, or the exploration of solvent-free reaction conditions.
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, would be a key consideration. Strategies to improve atom economy include the use of catalytic reactions and the design of one-pot syntheses where multiple reaction steps are carried out in the same reaction vessel. researchgate.net
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. For the synthesis of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-" and its derivatives, the discovery of novel catalysts could lead to significant improvements.
For the key C-C bond-forming reactions, research could focus on developing more active and selective catalysts. For example, advancements in transition-metal catalysis could provide new methods for the coupling of the diphenylbutyl moiety with the ethylbenzene ring. Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative that can be more environmentally benign. mdpi.com Recent developments in selenium-redox catalysis have shown promise for the 1,1-difunctionalization of alkenes, which could be a potential strategy for constructing the diphenylbutyl fragment. nih.gov
Theoretical Design and Prediction of Novel Analogues with Desired Chemical Properties
Computational chemistry and molecular modeling can be powerful tools for the rational design of novel analogues of "Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-" with specific, desired properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their chemical properties or biological activities. mdpi.comnih.gov These models can then be used to predict the properties of yet-to-be-synthesized analogues, guiding the synthetic efforts towards compounds with enhanced characteristics. nih.govactascientific.com
For instance, by systematically modifying the substituents on the phenyl rings or altering the length and branching of the butyl chain, it would be possible to create a library of virtual compounds. Their properties, such as lipophilicity (logP), electronic properties, and steric parameters, could be calculated and used to build a QSAR model. researchgate.net This approach allows for the in silico screening of a large number of potential structures, saving time and resources in the laboratory. The design of novel benzene homologues with specific biological targets is an active area of research where such computational approaches are frequently applied. mdpi.comnih.govresearchgate.net
Q & A
Q. Example Protocol :
React 4-ethylbenzene with 3,4-diphenylbutyl bromide in anhydrous dichloromethane using AlCl₃ (1.2 eq) at 0°C.
Quench with ice-water, extract with DCM, and dry over MgSO₄.
Purify via silica gel chromatography.
Basic Research Question: How can spectroscopic techniques (NMR, MS) be applied to confirm the structure of 1-(3,4-diphenylbutyl)-4-ethylbenzene?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic protons : Expect multiplet signals at δ 6.8–7.5 ppm for the benzene and diphenyl groups.
- Aliphatic protons : Ethyl groups (δ 1.2–1.4 ppm, triplet) and butyl chain protons (δ 2.5–3.0 ppm, multiplet).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z ≈ 360 (calculated for C₂₄H₂₄). Fragmentation patterns should show loss of ethyl (Δ m/z 28) and phenyl groups (Δ m/z 77) .
- IR Spectroscopy : Confirm C-H stretching (2800–3000 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).
Data Contradictions : Discrepancies in fragmentation patterns may arise from isomerization; use high-resolution MS (HRMS) to resolve .
Advanced Research Question: What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., chemokine receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors like CCR1 or US28 (see ). Parameters:
- Grid Box : Center on receptor’s orthosteric site (coordinates based on PDB 4MBS).
- Scoring Function : AMBER force field with implicit solvent model.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy.
- QSAR : Derive toxicity/activity predictors using descriptors like logP (≈5.2) and polar surface area (PSA ≈ 20 Ų) .
Contradictions : Discrepancies in predicted vs. experimental IC₅₀ values may require hybrid QM/MM refinements.
Advanced Research Question: How can environmental persistence and bioaccumulation potential be evaluated for this compound?
Methodological Answer:
- Persistence :
- Hydrolysis : Incubate in pH 7.4 buffer at 25°C; monitor degradation via HPLC. Compare half-life to structurally similar banned compounds (e.g., Perthane, t₁/₂ >180 days; ).
- Photolysis : Expose to UV light (λ=254 nm) and quantify degradation products.
- Bioaccumulation :
- LogKₒw : Measure via shake-flask method (predicted logKₒw ≈ 5.5). Values >5 indicate high bioaccumulation risk.
- In Vivo Testing : Use zebrafish models to determine bioconcentration factors (BCF).
Contradictions : Discrepancies between modeled and experimental logKₒw may require adjusting fragment contribution methods (e.g., EPI Suite vs. experimental) .
Advanced Research Question: How can contradictory toxicological data (e.g., carcinogenicity vs. non-carcinogenicity) be resolved?
Methodological Answer:
- In Vitro Assays : Perform Ames tests (TA98/TA100 strains) to assess mutagenicity. For positive results, validate with micronucleus assays in human lymphocytes.
- In Vivo Studies : Conduct 2-year rodent bioassays (OECD 451), focusing on hematological parameters (pancytopenia, leukemia; ).
- Mechanistic Studies : Use RNA-seq to identify oncogenic pathways (e.g., MYC activation) in exposed cell lines.
Contradictions : Non-reproducible carcinogenicity may stem from metabolic differences (e.g., CYP2E1 polymorphism). Address via interspecies comparisons (rat vs. human hepatocytes) .
Basic Research Question: What chromatographic methods are optimal for quantifying this compound in environmental matrices?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with mobile phase methanol/water (80:20, 1 mL/min). Retention time ≈12–14 minutes.
- GC-MS : Derivatize with BSTFA to enhance volatility. Column: DB-5MS (30 m × 0.25 mm). EI mode, m/z 360 [M⁺].
- Validation : Achieve LOQ <0.1 µg/L via spike/recovery tests in groundwater (RSD <10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
